molecular formula C13H16N4O2 B11664379 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11664379
M. Wt: 260.29 g/mol
InChI Key: AWQLQYCNPCNDQG-VGOFMYFVSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a furan ring connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbohydrazide with 5-methylfurfural under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce amine derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide exerts its effects is not well-documented. it is likely to interact with various molecular targets through its functional groups. The pyrazole and furan rings may participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but differs in the substituent attached to it.

    3,5-dimethyl-1H-pyrazole: A simpler compound with only the pyrazole ring and methyl groups.

    5-methylfurfural: Contains the furan ring and a formyl group, similar to the furan moiety in the target compound.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to the combination of the pyrazole and furan rings connected through a hydrazide linkage. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H16N4O2/c1-9-6-10(2)17(16-9)8-13(18)15-14-7-12-5-4-11(3)19-12/h4-7H,8H2,1-3H3,(H,15,18)/b14-7+

InChI Key

AWQLQYCNPCNDQG-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CN2C(=CC(=N2)C)C

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CN2C(=CC(=N2)C)C

Origin of Product

United States

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